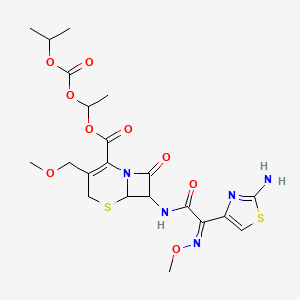

Cefpodoxime Proxetil

Descripción

Propiedades

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINZAODLRIQIX-FBXRGJNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022766 | |

| Record name | Cefpodoxime proxetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87239-81-4 | |

| Record name | Cefpodoxime proxetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpodoxime proxetil [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpodoxime proxetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TB00A1Z7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cefpodoxime Proxetil on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It includes quantitative data on protein binding and antimicrobial activity, detailed experimental protocols, and visualizations of the key processes.

Core Mechanism of Action

This compound is an orally administered prodrug that is inactive in its initial form.[1][2] Following absorption from the gastrointestinal tract, it is rapidly de-esterified by enzymes in the intestinal mucosa to its active metabolite, cefpodoxime.[1][2][3][4] The bactericidal activity of cefpodoxime is achieved through the targeted inhibition of bacterial cell wall synthesis.[3][5]

The primary steps are as follows:

-

Targeting Penicillin-Binding Proteins (PBPs): The active cefpodoxime molecule traverses the bacterial cell wall and membrane to access Penicillin-Binding Proteins (PBPs).[1][2] These PBPs are essential bacterial enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis.[4][6] Peptidoglycan provides the rigid structural integrity of the bacterial cell wall.[1][5]

-

Inhibition of Transpeptidation: Cefpodoxime's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan peptide side chain. It binds to the active site of PBPs and forms a stable, covalent acyl-enzyme complex.[6][7] This acylation inactivates the PBP, preventing it from performing its crucial transpeptidation function—the cross-linking of adjacent peptidoglycan strands.[1][8]

-

Cell Wall Destabilization and Lysis: The disruption of peptidoglycan cross-linking leads to the formation of a weakened, structurally deficient cell wall.[1][5] The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[1][2] This mechanism of action is bactericidal.[2][3]

Quantitative Analysis of PBP Inhibition and Antimicrobial Activity

The efficacy of cefpodoxime is rooted in its high binding affinity for specific PBPs and its resulting potent antimicrobial activity against a wide range of pathogens.

Penicillin-Binding Protein (PBP) Affinity

Cefpodoxime exhibits differential binding affinity to various PBPs, which contributes to its spectrum of activity. Its primary target in Escherichia coli is PBP3.[4][9] It also demonstrates strong affinity for other essential PBPs in both Gram-positive and Gram-negative bacteria.[10]

| Target Organism | Target PBP(s) | 50% Inhibitory Concentration (IC₅₀) | Reference |

| Escherichia coli K12 | PBP3 | 1.0 mg/L | [9] |

| Escherichia coli | PBP1a, PBP1bs, PBP2, PBP3 | Strong Affinity (Specific IC₅₀ not stated) | [10] |

| Staphylococcus aureus | PBP2 | Stronger Affinity than Cefaclor | [10] |

| Proteus rettgeri | PBP1b, PBP1c, PBP3 | Strong Affinity (Specific IC₅₀ not stated) | [10] |

Table 1: Documented Binding Affinities of Cefpodoxime to Bacterial Penicillin-Binding Proteins.

In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus | - | 4.0 | [9][11] |

| Streptococcus pneumoniae | ≤0.05 | ≤0.5 | [9][10] |

| Haemophilus influenzae | - | ≤0.5 | [9] |

| Moraxella catarrhalis | - | ≤0.5 | [9] |

| Escherichia coli | ≤2.0 | ≤2.0 | [11] |

| Most Enterobacteriaceae | ≤2.0 | ≤2.0 | [11] |

| Proteus vulgaris | 0.2 | - | [10] |

Values originally reported as MIC₆₀. Table 2: Selected In Vitro MIC₅₀ and MIC₉₀ Values for Cefpodoxime Against Key Bacterial Pathogens.

Detailed Experimental Protocols

The following sections detail standardized methodologies for quantifying the interaction of cefpodoxime with its bacterial targets and its overall antimicrobial efficacy.

Protocol: PBP Competitive Binding Assay

This protocol outlines a method to determine the IC₅₀ of cefpodoxime for specific PBPs in live bacterial cells by competing against a fluorescently labeled β-lactam probe.

Objective: To quantify the binding affinity of cefpodoxime for individual PBPs.

Methodology:

-

Inoculum Preparation: Culture bacteria (e.g., E. coli) in appropriate broth to an exponential growth phase (e.g., OD₆₀₀ of 0.5).[12]

-

Cell Preparation: Harvest 1-1.5 mL of the culture by centrifugation. Wash the resulting cell pellet with Phosphate-Buffered Saline (PBS, pH 7.4).[12]

-

Competitive Inhibition: Resuspend the washed cells in 50 µL of PBS containing serial dilutions of cefpodoxime. Include a control sample without any antibiotic. Incubate at room temperature for 30 minutes.[12]

-

Fluorescent Labeling: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cells in 50 µL of PBS containing a fixed, saturating concentration of a fluorescent β-lactam probe (e.g., 5 µg/mL Boc-FL). Incubate for 10 minutes at room temperature in the dark.[12][13]

-

Membrane Isolation: Wash the cells with PBS to remove unbound probe. Resuspend the final pellet in 100 µL PBS and lyse the cells via sonication on ice. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation (e.g., 21,000 x g for 15 min at 4°C).[12][13]

-

Analysis: Resuspend the membrane pellet in PBS. Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.[13]

-

Data Interpretation: Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of cefpodoxime that causes a 50% reduction in fluorescence intensity compared to the no-antibiotic control.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol describes the standardized broth microdilution method for determining the MIC of cefpodoxime against a bacterial isolate, adhering to CLSI/EUCAST guidelines.

Objective: To determine the lowest concentration of cefpodoxime that inhibits the visible growth of a specific bacterial strain.[14]

Methodology:

-

Reagent Preparation: Prepare serial two-fold dilutions of cefpodoxime in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).[14][15] The final volume in each well should be 50 or 100 µL.

-

Inoculum Standardization: Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.[14]

-

Inoculation: Inoculate each well containing the cefpodoxime dilutions with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Include at least one well with MHB and bacteria but no antibiotic.

-

Sterility Control: Include at least one well with MHB only to ensure no contamination.[15]

-

-

Incubation: Incubate the microtiter plate in ambient air at 35-37°C for 16-20 hours.[15]

-

Result Interpretation: Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of cefpodoxime at which there is no visible growth.[14]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tsijournals.com [tsijournals.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. nbinno.com [nbinno.com]

- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbiological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

The De-esterification of Cefpodoxime Proxetil: A Technical Guide to Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime proxetil is a third-generation oral cephalosporin that serves as a classic example of a prodrug strategy to enhance the bioavailability of a poorly absorbed parent molecule, cefpodoxime.[1][2][3] Cefpodoxime itself exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] However, its oral absorption is limited. The synthesis of the proxetil ester, this compound, improves its lipophilicity and facilitates its absorption from the gastrointestinal tract.[3] Following absorption, the prodrug must be efficiently converted to its active form, cefpodoxime, through de-esterification to exert its therapeutic effect. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols related to the de-esterification of this compound.

The De-esterification Process: From Prodrug to Active Moiety

The bioconversion of this compound to cefpodoxime is a critical step in its pharmacokinetic profile. This hydrolytic process is primarily mediated by esterases present in the intestinal lumen and, more significantly, within the intestinal epithelial cells.[2][3]

Enzymatic Hydrolysis

The de-esterification is catalyzed by non-specific esterases, with evidence pointing towards the significant involvement of cholinesterases.[5] Studies have shown that inhibitors of cholinesterases, such as eserine and phenylmethylsulfonyl fluoride (PMSF), potently inhibit the hydrolysis of this compound in vitro.[5] While the precise contribution of other esterases like human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) in the de-esterification of this compound is not extensively detailed in the literature, it is known that hCE2 is highly expressed in the intestine and plays a crucial role in the metabolism of many ester prodrugs.[6][7]

Site of Conversion

The primary site of this compound de-esterification is the intestinal mucosa.[2] After oral administration, the prodrug is absorbed into the enterocytes, where intracellular esterases rapidly hydrolyze the proxetil moiety, releasing the active cefpodoxime into the systemic circulation. Some pre-systemic hydrolysis may also occur in the intestinal lumen, but the intracellular conversion is considered the predominant pathway for the formation of the active drug.[8]

Quantitative Data

The efficiency of the de-esterification process directly impacts the pharmacokinetic parameters of the active drug, cefpodoxime. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Cefpodoxime in Humans Following Oral Administration of this compound

| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | Reference(s) |

| Cmax (µg/mL) | 1.0 - 1.4 | 2.2 - 2.54 | 3.7 - 4.5 | [9] |

| Tmax (hours) | 1.9 - 3.1 | 1.9 - 3.1 | 1.9 - 3.1 | [9] |

| AUC (µg·h/mL) | ~14.0 (for 200mg) | - | - | |

| Elimination Half-life (hours) | 1.9 - 2.8 | 1.9 - 2.8 | 1.9 - 2.8 | [9] |

| Absolute Bioavailability (%) | ~50 | ~50 | ~50 | [9] |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Value | Reference(s) |

| Dose (mg/kg) | 1.4 | [10] |

| Cmax (µg/mL) | 3.24 ± 0.037 | [10] |

| Tmax (hours) | 2.0 ± 0.11 | [10] |

| AUC0→24 (µg·h/mL) | 39.77 ± 0.03 | [10] |

| AUC0→∞ (µg·h/mL) | 43.48 ± 0.06 | [10] |

Experimental Protocols

The study of this compound de-esterification involves various in vitro, in situ, and in vivo experimental models.

In Vitro Hydrolysis in Intestinal Preparations

Objective: To investigate the rate and extent of this compound hydrolysis in the presence of intestinal enzymes.

Methodology:

-

Preparation of Intestinal Homogenates:

-

Obtain fresh intestinal tissue (e.g., from rats or human donors).

-

Isolate the mucosal layer by scraping.

-

Homogenize the mucosa in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Centrifuge the homogenate to obtain the supernatant (S9 fraction), which contains the esterases.

-

-

Incubation:

-

Incubate a known concentration of this compound with the intestinal S9 fraction at 37°C.

-

Collect samples at various time points.

-

-

Sample Analysis:

-

Stop the enzymatic reaction by adding a suitable agent (e.g., acetonitrile or by heat inactivation).

-

Analyze the concentrations of both this compound and the formed cefpodoxime using a validated HPLC method.

-

In Situ Intestinal Perfusion in Rats

Objective: To study the absorption and metabolism of this compound in a live, intact intestinal segment.

Methodology:

-

Animal Preparation:

-

Anesthetize a rat (e.g., Sprague-Dawley).

-

Surgically expose the small intestine and cannulate a segment (e.g., jejunum).

-

-

Perfusion:

-

Perfuse the cannulated intestinal segment with a solution containing a known concentration of this compound at a constant flow rate.

-

Collect the perfusate leaving the segment at specific time intervals.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected perfusate to determine the extent of its disappearance (absorption and metabolism).

-

Blood samples can also be collected from the mesenteric vein draining the perfused segment to quantify the appearance of cefpodoxime.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify this compound and cefpodoxime in biological matrices.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, pH 3.0-5.0).[10][11] The exact ratio can be optimized, for example, acetonitrile and phosphate buffer (pH 3) in a 70:30 (v/v) ratio.[10]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength of approximately 254-259 nm.[10][12]

-

Sample Preparation:

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]

Visualizations

Signaling Pathway of this compound De-esterification

Caption: Metabolic pathway of this compound de-esterification.

Experimental Workflow for Prodrug Pharmacokinetic Analysis

Caption: General workflow for a pharmacokinetic study of an oral prodrug.

Conclusion

The de-esterification of this compound is a highly efficient process that is fundamental to its clinical utility. This bioconversion, primarily occurring within the intestinal enterocytes and mediated by esterases, allows for the successful oral delivery of the potent antibiotic, cefpodoxime. A thorough understanding of the enzymatic processes, pharmacokinetics, and the analytical methods used for quantification is essential for researchers and professionals in drug development. The data and protocols outlined in this guide provide a comprehensive overview of the core principles governing the activation of this important prodrug. Further research to precisely identify all contributing esterases and their specific kinetic parameters would provide even greater insight into optimizing the delivery and efficacy of cefpodoxime and other ester prodrugs.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefpodoxime: pharmacokinetics and therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of factors responsible for low oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Cefpodoxime Proxetil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility characteristics of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of essential data and experimental methodologies.

Physicochemical Properties

This compound is a prodrug of Cefpodoxime, designed to enhance oral bioavailability.[1][2][3][4][5] Its fundamental physicochemical characteristics are summarized below.

| Property | Value | References |

| Molecular Formula | C21H27N5O9S2 | [1][6][7][8][9] |

| Molecular Weight | 557.60 g/mol | [1][2][6][7][8][10][11][12][13] |

| Appearance | White to light yellow solid | [6][10] |

| Melting Point | 111-113 °C | [8][10][14] |

| pKa (Predicted) | 8.13 ± 0.60 (Strongest Basic) | [8][10][15] |

| LogP (Predicted) | 0.6 | [11] |

| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [8][10] |

Solubility Profile

This compound is a poorly water-soluble drug, a characteristic that significantly influences its formulation and bioavailability.[3][4][16] Its solubility has been investigated in various solvents and buffer systems.

| Solvent/Buffer | Solubility | References |

| Water | Insoluble / Very slightly soluble (266.67 ± 2.90 μg/ml) | [16][17][18] |

| Methanol | Highly soluble | [17] |

| Ethanol | Highly soluble | [17] |

| Chloroform | Insoluble | [17] |

| Acetonitrile | Very soluble | [19] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Phosphate Buffer (pH 3) | 305.066 ± 2.82 μg/ml | [16] |

| Phosphate Buffer (pH 6.8) | Maximum solubility among tested buffers (0.343 mg/ml) | [17] |

| 1 M Urea | Showed best aqueous solubility among tested hydrotropic agents | [19] |

Experimental Protocols

Accurate determination of the physicochemical properties and solubility of this compound relies on robust experimental methodologies. The following sections detail common protocols.

Determination of Solubility (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., distilled water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Solubility Determination Workflow

UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry is a common technique for the quantification of this compound in solution.

Methodology:

-

Solvent Selection: A suitable solvent in which the drug is soluble and that does not interfere with its absorbance is chosen. Methanol is a commonly used solvent.[20][21]

-

Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. For this compound in methanol, the λmax is approximately 235 nm.[20][21]

-

Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and its concentration is determined by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a more specific and sensitive method for the quantification of this compound, especially in complex matrices.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared. A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH.[22][23][24]

-

Chromatographic Conditions:

-

Standard and Sample Preparation: Standard solutions of known concentrations and the sample solutions are prepared in a suitable solvent, filtered, and then injected into the HPLC system.

-

Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the peak areas of the standards from the calibration curve.

HPLC Analysis Workflow

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to characterize the solid-state properties of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point.

-

Data Interpretation: The heat flow to the sample is measured as a function of temperature. An endothermic peak is observed at the melting point of the substance.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[2][4][5] Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism of Action of Cefpodoxime

This guide provides a foundational understanding of the key physicochemical properties and solubility of this compound. For further in-depth studies, consulting the primary literature cited is recommended.

References

- 1. This compound [drugfuture.com]

- 2. drugs.com [drugs.com]

- 3. Physicochemical and pharmacokinetic characterization of a spray-dried this compound nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 87239-81-4 [chemicalbook.com]

- 8. This compound - Protheragen [protheragen.ai]

- 9. goldbio.com [goldbio.com]

- 10. This compound CAS#: 87239-81-4 [m.chemicalbook.com]

- 11. This compound | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Purity 98%, Molecular Weight 557.6g, Melting Point 148-150â°c, Density 1.58g/mâ³ | Ideal For Pharmaceutical Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. ijddr.in [ijddr.in]

- 19. Development and validation of spectrophotometric method of this compound using hydrotropic solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] UV-Visible Spectrophotometric Methods For The Estimation Of this compound In Bulk Drug And Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]

- 21. ijcpa.in [ijcpa.in]

- 22. asianpubs.org [asianpubs.org]

- 23. scispace.com [scispace.com]

- 24. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Cefpodoxime Proxetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical characterization of Cefpodoxime Proxetil, a third-generation oral cephalosporin antibiotic. This document details the chemical reactions involved in its synthesis, the analytical techniques for its characterization, and the experimental protocols necessary for its replication and analysis in a laboratory setting.

Introduction to this compound

This compound is a potent, broad-spectrum, third-generation cephalosporin antibiotic.[1][2][3] It is administered orally as a prodrug, which is then hydrolyzed by esterases in the intestinal wall to its active metabolite, cefpodoxime.[4] This active form exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins (PBPs).[3][4] The proxetil ester enhances the drug's oral bioavailability. The molecular structure of this compound is characterized by a β-lactam ring, a dihydrothiazine ring, and an aminothiazole ring, which contributes to its stability against β-lactamases.[3][5]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA), a common precursor for many cephalosporin antibiotics. Several synthetic routes have been developed to improve yield and purity.[1][6] A common and illustrative pathway involves the acylation of the 7-amino group of a modified cephalosporin nucleus, followed by esterification at the C-4 carboxyl group.

A representative synthesis pathway involves the following key stages:

-

Acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) : The synthesis often begins with the methoxylation of 7-ACA to form 7-AMCA.[1] This intermediate is then acylated at the 7-amino position. One method uses S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) to introduce the characteristic side chain, resulting in the formation of Cefpodoxime acid.[1][2][7]

-

Protection of the Amino Group : To prevent side reactions during the subsequent esterification step, the amino group on the thiazole ring is often protected, for instance, by chloroacetylation using chloroacetyl chloride.[7]

-

Esterification : The carboxylic acid at the C-4 position is esterified with 1-iodoethyl isopropyl carbonate.[1][6][7] This reaction is a critical step as it introduces the proxetil moiety, which is essential for the drug's oral absorption. This step is often catalyzed by a base such as 1,8-Diazabicyclo[8][9]undec-7-ene (DBU) in a solvent like N,N-dimethylacetamide (DMAc).[6][10]

-

Deprotection : The final step involves the removal of the protecting group from the amino group on the thiazole ring. If a chloroacetyl group was used, it can be cleaved by treatment with thiourea.[2][7]

This sequence of reactions yields this compound, which can then be purified through crystallization.[2][7]

Caption: Simplified synthesis pathway of this compound.

Chemical Characterization

The chemical structure, purity, and identity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound.

-

¹H-NMR: Provides information about the chemical environment of hydrogen atoms in the molecule. Key signals include those for the protons on the β-lactam ring (4.5-6 ppm), the thiazole ring (6.5-8 ppm), and the methoxy and aliphatic protons (3-4 ppm).[11]

-

¹³C-NMR: Used to determine the carbon framework of the molecule. Solid-state NMR studies have been employed to investigate the structure-activity relationship by analyzing the chemical shift anisotropy at different carbon nuclei sites within the aminothiazole, β-lactam, and dihydrothiazine rings.[3][5]

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to:

-

β-lactam C=O stretch: around 1760-1770 cm⁻¹[12]

-

Amide C=O stretch: around 1650 cm⁻¹[11]

-

O-H/N-H stretches: a broad band in the region of 3200-3500 cm⁻¹[11]

Mass Spectrometry (MS): MS is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which helps in confirming its structure and identifying impurities.

-

Electrospray Ionization (ESI-MS): This technique is commonly coupled with liquid chromatography (LC-MS). In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 558.[11][13]

-

Tandem Mass Spectrometry (MS/MS): Provides detailed structural information by fragmenting the parent ion. Key fragments of this compound include ions at m/z 427 (corresponding to the active cefpodoxime acid after loss of the proxetil group) and other fragments at m/z 526, 428, 410, and 382.[11][13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and for quantifying it in bulk drug substances and pharmaceutical formulations.[8]

-

Reversed-Phase HPLC: This is the most common mode used. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate buffer) and an organic solvent (such as methanol or acetonitrile).[9][14][15]

-

Detection: UV detection is commonly used, with wavelengths set between 240 nm and 265 nm for optimal sensitivity.[8][9][15]

-

Impurity Profiling: HPLC is crucial for identifying and quantifying process-related impurities and degradation products.[14][16] Stress testing (e.g., exposure to acid, base, heat, light, and oxidation) is performed to understand the degradation pathways.[1][17]

Caption: Workflow for the chemical characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the chemical characterization of this compound.

Table 1: Spectroscopic Data

| Technique | Parameter | Observed Value | Interpretation |

|---|---|---|---|

| ¹H-NMR | Chemical Shift (δ) | 4.5 - 6.0 ppm | Protons of the β-lactam ring[11] |

| 6.5 - 8.0 ppm | Protons of the thiazole ring[11] | ||

| 3.0 - 4.0 ppm | Methoxy and aliphatic protons[11] | ||

| FT-IR | Wavenumber (cm⁻¹) | ~1760 cm⁻¹ | β-lactam carbonyl (C=O) stretch[12] |

| ~1650 cm⁻¹ | Amide carbonyl (C=O) stretch[11] | ||

| ~1570 cm⁻¹ | Oxime (C=N) stretch[12] | ||

| Mass Spec. | m/z | 558.1 [M+H]⁺ | Protonated molecular ion of this compound[11][13] |

| | | 427.1 | Active Cefpodoxime acid fragment[11] |

Table 2: Chromatographic Data

| Parameter | Condition | Reference |

|---|---|---|

| Method | Reversed-Phase HPLC | [9][15] |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9][18] |

| Mobile Phase | Acetonitrile:Methanol:Water (20:50:30), pH 5.0 | [9] |

| or Methanol:Water (41:59) | [8] | |

| Flow Rate | 1.0 mL/min | [9][15] |

| Detection | UV at 240-265 nm | [8][15] |

| Retention Time | ~10.9 min (Isocratic, specific conditions) |[9] |

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a representative example based on common synthetic strategies.[10][19][20]

Materials:

-

Cefpodoxime acid

-

N,N-dimethylacetamide (DMAc)

-

1-Iodoethyl isopropyl carbonate

-

Hydrochloric acid (dilute)

-

Ethyl acetate

-

Water

-

Sodium bicarbonate solution (2%)

-

Sodium thiosulfate solution (5%)

Procedure:

-

Dissolve Cefpodoxime acid (e.g., 50 g, 0.117 moles) in DMAc (350 ml) in a reaction vessel and stir until a clear mixture is obtained.[10]

-

Cool the mixture to a temperature between -15°C and -5°C.[10]

-

Slowly add DBU (e.g., 17.4 g, 0.114 moles) to the cooled mixture.[10]

-

Add 1-iodoethyl isopropyl carbonate (e.g., 30.18 g, 0.117 moles) dropwise over 10-15 minutes, maintaining the low temperature.[10]

-

Agitate the reaction mixture for 20-30 minutes at the same temperature to allow the reaction to complete.[10][20]

-

Quench the reaction by adding dilute hydrochloric acid.[10]

-

Dilute the mixture with water and extract the product into ethyl acetate.[19]

-

Wash the organic layer sequentially with a 2% sodium bicarbonate solution and a 5% sodium thiosulfate solution at 0-5°C.[20]

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Concentrate the organic layer under vacuum to yield the crude this compound.

-

Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane or methanol/water).[1][21]

Protocol for HPLC Analysis

This protocol outlines a standard method for purity analysis.[9][17]

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 column (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[17]

-

This compound reference standard and sample

-

Mobile Phase: Methanol and Phosphate Buffer (pH 4.0) in a 65:35 ratio.[17]

-

Filter for mobile phase and samples (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 4.0. Mix with methanol in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a stock solution (1000 µg/mL). Dilute this stock solution with the mobile phase to obtain a working standard of a suitable concentration (e.g., 100 µg/mL).[17]

-

Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the synthesized this compound in the mobile phase to achieve a concentration similar to the working standard.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solution to establish the retention time and peak area. Then, inject the sample solution.

-

Data Processing: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. Identify impurities based on their retention times relative to the main peak.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. This compound | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic routes of this compound - Chempedia - LookChem [lookchem.com]

- 7. An improved method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Process for the manufacture of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of impurities in this compound using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajrconline.org [ajrconline.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. asianpubs.org [asianpubs.org]

- 19. EP1590353B1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 20. US20060149055A1 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 21. US20060009639A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

In Vivo Pharmacokinetic and Metabolic Profile of Cefpodoxime Proxetil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime proxetil is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug designed to enhance the oral bioavailability of its active metabolite, cefpodoxime. Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases in the intestinal wall to the active moiety, cefpodoxime. Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), and the metabolic profile of this compound, with a focus on data relevant to drug development professionals.

Metabolic Pathway of this compound

This compound is not pharmacologically active itself. Its therapeutic efficacy is entirely dependent on its in vivo conversion to cefpodoxime. This biotransformation is a one-step hydrolysis reaction catalyzed by esterases present in the intestinal mucosa. The proxetil ester moiety is cleaved, releasing the active cefpodoxime into the systemic circulation. There is minimal further metabolism of cefpodoxime in vivo.

Metabolic activation of this compound.

In Vivo Pharmacokinetics

The pharmacokinetic profile of cefpodoxime has been extensively studied in various species, including humans, dogs, and rats. The key pharmacokinetic parameters are summarized in the tables below.

Pharmacokinetic Parameters in Humans

| Parameter | Value | Conditions |

| Bioavailability | ~50% | Fasting |

| Cmax | 1.0 - 4.5 mg/L | 100 - 400 mg dose |

| Tmax | 1.9 - 3.1 hours | 100 - 400 mg dose |

| Half-life (t½) | 2.09 - 2.84 hours | - |

| Protein Binding | 21 - 29% (plasma) | - |

| Urinary Excretion | 29 - 33% (unchanged) | Within 12 hours |

Pharmacokinetic Parameters in Dogs (Beagle)

| Parameter | Value | Dose |

| Cmax | 13.66 ± 6.30 µg/mL | 5 mg/kg |

| 27.14 ± 4.56 µg/mL | 10 mg/kg | |

| Tmax | Not explicitly stated | 5 & 10 mg/kg |

| AUC(0-∞) | 82.94 ± 30.17 µg·h/mL | 5 mg/kg |

| 107.71 ± 30.79 µg·h/mL | 10 mg/kg | |

| Half-life (t½) | 3.01 ± 0.49 hours | 5 mg/kg |

| 4.72 ± 1.46 hours | 10 mg/kg | |

| Protein Binding | 82.6% | - |

Pharmacokinetic Parameters in Rats (Wistar)

| Parameter | Value | Dose |

| Cmax | 3.24 ± 0.037 µg/mL | 1.4 mg/kg |

| Tmax | 2.0 ± 0.11 hours | 1.4 mg/kg |

| AUC(0→24) | 39.77 ± 0.03 µg·h/mL | 1.4 mg/kg |

| Half-life (t½) | Not explicitly stated | 1.4 mg/kg |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Beagle Dogs

A typical study design to evaluate the pharmacokinetics of this compound in beagle dogs is as follows:

-

Animal Model: Healthy male and female beagle dogs, with an average body weight of 10-12 kg, are used. The animals are housed individually in controlled environments with regulated temperature and humidity, and provided with standard dog food and water ad libitum.[1][2]

-

Dosing: A single oral dose of a this compound tablet (e.g., equivalent to 100 mg of cefpodoxime) is administered to each dog.[1][2] The animals are typically fasted for 16 hours before and 8 hours after drug administration.[2][3]

-

Study Design: A single-dose, four-way complete replication and crossover design is often employed due to the high variability of the drug.[1][3] A washout period of one week is maintained between each phase of the study.[2][3]

-

Blood Sample Collection: Serial blood samples are collected at predetermined time points, for instance, before dosing and at 0.33, 0.66, 1, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours post-dose.[4][5]

-

Sample Processing and Analysis: Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis. Cefpodoxime concentrations in plasma are determined using a validated analytical method such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS).[1]

In Vivo Pharmacokinetic Study in Rats

The experimental protocol for a pharmacokinetic study in rats generally involves:

-

Animal Model: Wistar rats of either sex, typically around 3 months of age and weighing 180-210 g, are used.[6]

-

Dosing: this compound is administered as a single oral dose, for example, 20 mg/kg.[6]

-

Blood Sample Collection: Blood samples are collected at various time points post-administration, such as 1, 4, 12, and 24 hours.[6] Collection can be done via heart puncture.[6]

-

Tissue Distribution: For tissue distribution studies, vital organs like the brain, lung, liver, spleen, kidney, and heart are dissected at the time of blood collection for drug analysis.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common analytical method for the quantification of cefpodoxime in plasma is Reverse Phase-HPLC.[7][8][9]

-

Chromatographic Conditions:

-

Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction method.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by its efficient conversion to the active metabolite, cefpodoxime, following oral administration. The bioavailability is approximately 50% in humans and can be influenced by food. Cefpodoxime exhibits a relatively short half-life and is primarily eliminated through renal excretion. The pharmacokinetic parameters show variability across different species, highlighting the importance of species-specific studies in drug development. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust in vivo pharmacokinetic and metabolic studies of this compound.

References

- 1. Frontiers | Bioequivalence of two tablet formulations of this compound in beagle dogs [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Bioequivalence of two tablet formulations of this compound in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Pharmacokinetics, protein binding, and tissue distribution of orally administered this compound and cephalexin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound with special reference to biochemical parameters, tissue residue, and spermatozoa motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Bacterial Resistance to Cefpodoxime Proxetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. As with all antibiotics, the emergence of bacterial resistance poses a significant threat to its clinical efficacy. This technical guide provides an in-depth overview of the primary mechanisms by which bacteria develop resistance to this compound. The information presented herein is intended to support research and development efforts aimed at overcoming these resistance mechanisms and developing novel antimicrobial strategies.

The primary mechanisms of bacterial resistance to this compound can be categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug's target site, and reduction of intracellular drug concentration through decreased permeability and/or active efflux.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including cefpodoxime, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While cefpodoxime is stable in the presence of many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC β-lactamases can effectively hydrolyze it.[1][2][3]

Classification of Relevant β-Lactamases

Several classes of β-lactamases are implicated in cefpodoxime resistance:

-

TEM-1, TEM-2, SHV-1: Cefpodoxime generally exhibits stability against these common plasmid-mediated β-lactamases.[2]

-

OXA-type β-Lactamases: Some variants, like OXA-30, have been associated with decreased susceptibility to cefpodoxime in Escherichia coli.[4]

-

Extended-Spectrum β-Lactamases (ESBLs): These enzymes, often derivatives of TEM and SHV, are capable of hydrolyzing third-generation cephalosporins, including cefpodoxime.[3]

-

AmpC β-Lactamases: These are chromosomally encoded cephalosporinases that can be induced or constitutively overexpressed, leading to cefpodoxime resistance.[4][5]

Signaling Pathway for β-Lactamase-Mediated Resistance

References

- 1. Cefpodoxime: comparable evaluation with other orally available cephalosporins. With a note on the role of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Mechanisms of decreased susceptibility to cefpodoxime in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Decreased Susceptibility to Cefpodoxime in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cefpodoxime Proxetil: Structure and Molecular Properties

This technical guide provides a detailed overview of the structural and molecular characteristics of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Structural Formula

This compound is an orally administered, semi-synthetic broad-spectrum antibiotic. It is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active metabolite, cefpodoxime.[1][2] The chemical name for this compound is (RS)-1-(isopropoxycarbonyloxy)ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[2]

The structural formula is presented below:

Source: Drugs.com[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental molecular properties.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₇N₅O₉S₂ | [1][2][3] |

| Molecular Weight | 557.6 g/mol | [1][2][3][4] |

| CAS Number | 87239-81-4 | [1][5] |

Mechanism of Action: From Prodrug to Active Antibacterial Agent

This compound is designed as a prodrug to enhance oral bioavailability. Following oral administration, it is absorbed through the gastrointestinal tract and is de-esterified to its active form, cefpodoxime.[2] The active cefpodoxime then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4] The inactivation of these essential enzymes leads to the disruption of peptidoglycan synthesis, resulting in bacterial cell lysis and death.

The following diagram illustrates the bioactivation and mechanism of action of this compound.

References

Initial Screening of Cefpodoxime Proxetil for Novel Antibacterial Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpodoxime proxetil, a third-generation oral cephalosporin, is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[1] Traditionally recognized for its broad-spectrum activity against common Gram-positive and Gram-negative pathogens, this guide explores the potential for novel antibacterial applications of cefpodoxime.[2][3] By delving into its activity against multidrug-resistant (MDR) strains and its impact on bacterial biofilms, we aim to provide a comprehensive resource for researchers investigating new therapeutic avenues for this established antibiotic. This document outlines detailed experimental protocols for initial screening, presents available data in a structured format, and visualizes key bacterial signaling pathways implicated in the response to cell wall synthesis inhibitors like cefpodoxime.

Mechanism of Action

Cefpodoxime exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[4] As a β-lactam antibiotic, it covalently binds to penicillin-binding proteins (PBPs), essential enzymes for cell wall biosynthesis.[4] This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and death.[4] Cefpodoxime has demonstrated stability in the presence of some β-lactamase enzymes, which contributes to its effectiveness against certain resistant strains.[2]

Established and Novel Antibacterial Spectrum

Cefpodoxime has a well-documented spectrum of activity against many common respiratory and urinary tract pathogens.[2][3] However, the increasing prevalence of antibiotic resistance necessitates the exploration of its efficacy against more challenging bacteria.

Activity Against Multidrug-Resistant (MDR) Bacteria

The utility of cefpodoxime as a screening agent for extended-spectrum β-lactamase (ESBL) production in Escherichia coli and Klebsiella spp. has been investigated, although its specificity can be variable.[5][6] The activity of cefpodoxime against ESBL-producing organisms is a critical area of investigation for potential novel applications.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefpodoxime for Selected MDR Bacteria

| Bacterial Species | Resistance Profile | Cefpodoxime MIC (µg/mL) | Reference(s) |

| Escherichia coli | ESBL-producing | 2 - >32 | [7] |

| Klebsiella pneumoniae | ESBL-producing | ≤1 - >32 | [8] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Inactive | [9] |

| Enterococcus spp. | Vancomycin-Resistant (VRE) | Inactive | [9][10] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | [11] |

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. Cephalosporins, as a class, have shown some activity against biofilms, and preliminary investigations into cefpodoxime's anti-biofilm potential are warranted. The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter in assessing this activity. While specific MBEC data for cefpodoxime is limited, studies on other cephalosporins against pathogens like Pseudomonas aeruginosa show that biofilm-associated bacteria are significantly less susceptible than their planktonic counterparts.[12][13]

Table 2: Representative Anti-Biofilm Data for Cephalosporins Against Pseudomonas aeruginosa

| Cephalosporin | Planktonic MIC (µg/mL) | MBEC (µg/mL) | Reference(s) |

| Ceftazidime | 4 | >1024 | [12] |

| Cefepime | 8 | 1024 | [14] |

Note: This table provides context for cephalosporin anti-biofilm activity; specific MBEC values for this compound require further investigation.

Experimental Protocols for Novel Activity Screening

To standardize the initial screening of cefpodoxime for novel antibacterial properties, the following detailed protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol:

-

Preparation of Cefpodoxime Stock Solution: Prepare a stock solution of cefpodoxime in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilution of Inoculum: Dilute the standardized bacterial suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Preparation of Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the cefpodoxime stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

-

This will result in a range of cefpodoxime concentrations.

-

-

Inoculation of Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of cefpodoxime that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Protocol:

-

Preparation: Prepare tubes containing CAMHB with cefpodoxime at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each cefpodoxime concentration and the growth control. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This method quantifies the ability of an antibiotic to inhibit biofilm formation.

Protocol:

-

Inoculation and Biofilm Formation: In a 96-well flat-bottom microtiter plate, add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in appropriate growth medium) to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Antibiotic Treatment: After the initial incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS). Add 200 µL of fresh growth medium containing serial dilutions of cefpodoxime to the wells. Include a no-antibiotic control.

-

Incubation: Incubate the plate for a further 24 hours at 37°C.

-

Washing: Discard the medium and wash the wells three times with sterile PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of cefpodoxime compared to the control indicates anti-biofilm activity.

Visualization of Relevant Signaling Pathways

Inhibition of cell wall synthesis by cefpodoxime can trigger various stress response signaling pathways in bacteria. Understanding these pathways is crucial for elucidating mechanisms of resistance and identifying potential synergistic targets.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The VraS/VraR Two-Component System in Staphylococcus aureus

The VraS/VraR two-component system is a key regulator of the cell wall stress response in S. aureus, activated by cell wall-active agents like β-lactams.[15][16][17][18]

Caption: VraS/VraR response to Cefpodoxime-induced cell wall stress.

The CpxA/CpxR Envelope Stress Response in Escherichia coli

The CpxA/CpxR two-component system in Gram-negative bacteria like E. coli responds to envelope stress, which can be induced by perturbations in peptidoglycan synthesis.[19][20][21][22][23]

Caption: CpxA/CpxR response to Cefpodoxime-induced envelope stress.

BlaR1/BlaI-Mediated β-Lactam Resistance in Staphylococcus aureus

This pathway is a classic example of inducible resistance to β-lactam antibiotics.

Conclusion and Future Directions

While this compound is a well-established antibiotic, this guide highlights its potential for novel antibacterial applications, particularly against certain MDR strains and in the context of biofilm-related infections. The provided protocols offer a standardized framework for the initial screening of these novel activities. Further research should focus on generating comprehensive quantitative data (MICs and MBECs) for a wider range of clinically relevant, resistant, and atypical pathogens. Elucidating the intricate downstream effects of PBP inhibition on bacterial signaling pathways will not only enhance our understanding of cefpodoxime's activity but may also unveil new strategies for combination therapies to combat antibiotic resistance.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound in upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of BlaR1 Protein of Methicillin-resistant Staphylococcus aureus, Its Proteolytic Processing, and Recovery from Induction of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefpodoxime screening of Escherichia coli and Klebsiella spp. by Vitek for detection of organisms producing extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Decreased Susceptibility to Cefpodoxime in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbiological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 13. Frontiers | Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections [frontiersin.org]

- 14. preprints.org [preprints.org]

- 15. VraSR Two-Component Regulatory System and Its Role in Induction of pbp2 and vraSR Expression by Cell Wall Antimicrobials in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VraSR two-component regulatory system and its role in induction of pbp2 and vraSR expression by cell wall antimicrobials in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

- 20. The Escherichia coli CpxA-CpxR Envelope Stress Response System Regulates Expression of the Porins OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Cpx Envelope Stress Response Modifies Peptidoglycan Cross-Linking via the l,d-Transpeptidase LdtD and the Novel Protein YgaU - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. Frontiers | The CpxA/CpxR Two-Component System Affects Biofilm Formation and Virulence in Actinobacillus pleuropneumoniae [frontiersin.org]

Methodological & Application

Application Notes and Protocols for UV Spectrophotometric Quantification of Cefpodoxime Proxetil

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for routine analysis.

Principle

The quantification of this compound by UV spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the ultraviolet region. The concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound can vary slightly depending on the solvent system used.

Instrumentation and Reagents

-

Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.

-

Reagents and Solvents:

-

This compound reference standard

-

Methanol (AR grade)

-

Distilled Water

-

0.1 N Sodium Hydroxide (NaOH)

-

Acetone (AR grade)

-

Sodium Dihydrogen Phosphate (NaH2PO4) buffer (pH 6.7)

-

Urea (AR grade)

-

Whatman filter paper No. 41

-

Experimental Protocols

Several methods have been reported for the UV spectrophotometric analysis of this compound, each utilizing different solvent systems. Below are detailed protocols for some of the commonly used methods.

Protocol 1: Method Using Methanol

This method is straightforward and uses a common organic solvent.

3.1.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of methanol and then make up the volume to 25 mL with methanol. Sonicate if necessary to ensure complete dissolution.[1][2]

3.1.2. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of dilutions ranging from 5-25 µg/mL or 10-50 µg/mL by diluting with methanol.[2][3]

3.1.3. Wavelength Scanning and Determination of λmax: Scan a 10 µg/mL solution of this compound in methanol from 200 to 400 nm against a methanol blank. The wavelength of maximum absorbance (λmax) is typically observed around 235 nm.[1][2][4][5]

3.1.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through Whatman filter paper No. 41. Further dilute the filtrate with methanol to obtain a final concentration within the Beer's law range.

3.1.5. Quantification: Measure the absorbance of the sample solution at 235 nm against a methanol blank. Calculate the concentration of this compound using the calibration curve prepared from the working standard solutions.

Protocol 2: Method Using Acetone and 0.1 N NaOH

This method utilizes a co-solvent system.

3.2.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask. Add 25 mL of acetone and shake for 15 minutes to dissolve. Make up the volume to 100 mL with 0.1 N NaOH.[6]

3.2.2. Preparation of Working Standard Solutions: Prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock solution to 100 mL with water. From this secondary stock, prepare linearity solutions in the range of 2.5-12.5 µg/mL by further dilution with water.[6]

3.2.3. Wavelength Scanning and Determination of λmax: Scan a suitable concentration of the drug in the solvent mixture (acetone:0.1N NaOH, 25:75 v/v) to determine the λmax, which has been reported to be 262 nm.[6]

3.2.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add 25 mL of acetone and 25 mL of 0.1 N NaOH, shake for 15 minutes, and then dilute to the mark with 0.1 N NaOH. Filter the solution and dilute appropriately with water to a final concentration within the calibration range.[6]

3.2.5. Quantification: Measure the absorbance of the final sample solution at 262 nm against a blank of the solvent mixture. Determine the concentration from the calibration curve.

Protocol 3: Method Using Hydrotropic Solubilization (Urea)

This eco-friendly method avoids the use of organic solvents.

3.3.1. Preparation of Standard Stock Solution (1000 µg/mL): Dissolve 10 mg of this compound in 10 mL of 1 M urea solution. Sonicate for 15 minutes and filter through Whatman filter paper No. 41.[7]

3.3.2. Preparation of Working Standard Solutions: Prepare a series of dilutions in the concentration range of 10-120 µg/mL using 1 M urea as the diluent.[7][8]

3.3.3. Wavelength Scanning and Determination of λmax: Determine the λmax by scanning a standard solution against a 1 M urea blank.

3.3.4. Preparation of Sample Solution (for Tablets): Weigh and powder ten tablets. Transfer a weight of powder equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 10 mL of 1 M urea and sonicate for 15 minutes. Filter the solution and then dilute it with 1 M urea to a concentration of 10 µg/mL for analysis.[7]

3.3.5. Quantification: Measure the absorbance of the sample at the determined λmax against the 1 M urea blank and calculate the concentration using the calibration curve.

Method Validation Summary

The following tables summarize the validation parameters for the different UV spectrophotometric methods as reported in the literature.

Table 1: Linearity and Range

| Solvent System | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |

| Methanol | 5-25 | 0.9998 | [3] |

| Methanol | 10-50 | 0.999 | [1][2] |

| Acetone:0.1N NaOH (25:75 v/v) | 2.5-12.5 | 0.9991 | [6] |

| 0.1 N Methanolic HCl & NaH2PO4 buffer pH 6.7 | 10-70 | 0.9911 | [9] |

| 1 M Urea | 10-120 | 0.996 | [7][8] |

Table 2: Accuracy (Recovery Studies)

| Solvent System | Recovery (%) | Reference |

| Methanol | 99.80 - 100.02 | [3] |

| 1 M Urea | 99.82 ± 0.106 | [7][8] |